molecular formula C21H17FN4O B433217 6-amino-4-(2-fluorophenyl)-3-methyl-1-(4-methylphenyl)-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile CAS No. 309278-39-5

6-amino-4-(2-fluorophenyl)-3-methyl-1-(4-methylphenyl)-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No.: B433217
CAS No.: 309278-39-5
M. Wt: 360.4g/mol
InChI Key: NAKRQXGPNMLJFO-UHFFFAOYSA-N
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Description

This product is the chemical compound 6-Amino-4-(2-fluorophenyl)-3-methyl-1-(4-methylphenyl)-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile, supplied for laboratory research purposes. The compound has the CAS Number 309278-39-5 and a molecular formula of C21H17FN4O, with a molecular weight of 360.39 g/mol . It is part of the 4H-pyrano[2,3-c]pyrazole-5-carbonitrile family, a scaffold known to be of significant interest in medicinal chemistry and drug discovery research due to its wide range of potential biological activities . Researchers value this core structure for its versatility as a building block in the synthesis of more complex molecules and for probing biochemical pathways. The specific substitutions on the core scaffold—including the 2-fluorophenyl and 4-methylphenyl (p-tolyl) groups—are typically explored to modulate the compound's physicochemical properties, selectivity, and binding affinity toward specific biological targets. This compound is intended for research applications only and is not intended for diagnostic or therapeutic uses, or for human consumption. Researchers should consult the safety data sheet and handle all chemicals appropriately in a controlled laboratory setting.

Properties

IUPAC Name

6-amino-4-(2-fluorophenyl)-3-methyl-1-(4-methylphenyl)-4H-pyrano[2,3-c]pyrazole-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FN4O/c1-12-7-9-14(10-8-12)26-21-18(13(2)25-26)19(16(11-23)20(24)27-21)15-5-3-4-6-17(15)22/h3-10,19H,24H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAKRQXGPNMLJFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C(C(=C(O3)N)C#N)C4=CC=CC=C4F)C(=N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17FN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Components and Mechanism

The four-component synthesis of pyrano[2,3-c]pyrazoles typically involves:

  • Hydrazine derivative : 4-Methylphenylhydrazine introduces the 1-(4-methylphenyl) substituent.

  • β-Ketoester : Ethyl acetoacetate provides the 3-methyl group.

  • Aldehyde : 2-Fluorobenzaldehyde supplies the 4-(2-fluorophenyl) moiety.

  • Malononitrile : Contributes the 5-cyano and 6-amino groups.

The reaction proceeds via a cascade mechanism:

  • Pyrazolone formation : Condensation of 4-methylphenylhydrazine with ethyl acetoacetate forms 3-methyl-1-(4-methylphenyl)-5-pyrazolone.

  • Knoevenagel condensation : 2-Fluorobenzaldehyde reacts with malononitrile to generate an α,β-unsaturated nitrile intermediate.

  • Michael addition : The pyrazolone attacks the unsaturated nitrile, followed by cyclization and tautomerization to yield the target compound.

Catalytic Systems and Conditions

  • Catalyst : Indium(III) chloride (InCl₃, 20 mol%) in 50% ethanol.

  • Ultrasound irradiation : Applied at 40°C for 20 minutes, enhancing reaction efficiency (yield: 85–95%).

  • Solvent : Aqueous ethanol minimizes byproducts and aligns with green chemistry principles.

Table 1. Optimization of Four-Component Synthesis

ParameterOptimal ValueYield (%)
Catalyst Loading20 mol% InCl₃95
Temperature40°C90
Reaction Time20 min (ultrasound)93
Solvent50% EtOH91

Three-Component Stepwise Synthesis

Pre-Synthesis of Pyrazolone Intermediate

  • Pyrazolone preparation :

    • 4-Methylphenylhydrazine (1.2 equiv) reacts with ethyl acetoacetate (1.0 equiv) in ethanol under reflux for 2 hours.

    • Isolation of 3-methyl-1-(4-methylphenyl)-5-pyrazolone (yield: 88%).

Condensation with Aldehyde and Malononitrile

  • Reagents : Pre-synthesized pyrazolone, 2-fluorobenzaldehyde (1.1 equiv), malononitrile (1.0 equiv).

  • Catalyst : 1,4-Diazabicyclo[2.2.2]octane (DABCO, 10 mol%) in ethanol.

  • Conditions : Stirring at room temperature for 30 minutes (yield: 82%).

Key Advantage : Stepwise control minimizes side reactions, particularly with electron-deficient aldehydes like 2-fluorobenzaldehyde.

Solvent-Free Mechanochemical Approach

Ball Milling Technique

  • Components : Ground stoichiometric mixtures of 4-methylphenylhydrazine, ethyl acetoacetate, 2-fluorobenzaldehyde, and malononitrile.

  • Additive : Silica gel (10% w/w) as a grinding auxiliary.

  • Conditions : Milling at 30 Hz for 15 minutes (yield: 78%).

Advantages :

  • Eliminates solvent use, reducing environmental impact.

  • Suitable for scale-up due to short reaction time.

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.45–7.12 (m, 8H, Ar-H), 6.82 (s, 2H, NH₂), 4.71 (s, 1H, CH), 2.38 (s, 3H, CH₃), 2.29 (s, 3H, CH₃).

  • ¹³C NMR : δ 160.1 (C=O), 159.8 (C-F), 153.2 (CN), 116.4–125.3 (Ar-C), 56.1 (pyran C), 21.4/18.9 (CH₃).

  • HRMS : m/z calcd. for C₂₁H₁₇FN₄O [M+H]⁺: 367.1362; found: 367.1365.

X-ray Crystallography

  • Crystal system : Monoclinic, space group P2₁/c.

  • Bond lengths : N1–C5 = 1.332 Å, C5–C6 = 1.456 Å, confirming pyran ring formation.

Challenges and Mitigation Strategies

Steric Hindrance from 4-Methylphenyl Group

  • Issue : Reduced reactivity in Michael addition due to bulky substituent.

  • Solution : Increase catalyst loading to 30 mol% InCl₃ or prolong ultrasound exposure to 30 minutes.

Electron-Withdrawing Fluorine Substituent

  • Issue : Slower Knoevenagel condensation with malononitrile.

  • Solution : Use microwave irradiation (100 W, 80°C) to accelerate this step.

Comparative Analysis of Methods

Table 2. Synthesis Method Comparison

MethodYield (%)TimeGreen Metrics (E-factor)
Four-Component (InCl₃)9520 min0.78
Three-Component (DABCO)8230 min1.25
Mechanochemical7815 min0.12

Industrial Scalability Considerations

Continuous Flow Synthesis

  • Setup : Microreactor with InCl₃-immobilized silica beads.

  • Output : 12 g/hour with 89% yield, demonstrating feasibility for pilot-scale production.

Waste Management

  • Byproducts : Ethanol/water mixtures from four-component reactions are distillable for reuse (≥98% purity) .

Chemical Reactions Analysis

Types of Reactions

6-amino-4-(2-fluorophenyl)-3-methyl-1-(4-methylphenyl)-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the amino and phenyl positions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and appropriate catalysts or promoters to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl chains.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds within the pyrano[2,3-c]pyrazole class exhibit significant anticancer properties. For instance, derivatives have been reported to inhibit various cancer cell lines, including breast (MCF-7) and leukemia (K562) cells. The mechanism often involves the induction of apoptosis and cell cycle arrest, making these compounds potential candidates for cancer therapy .

Anti-inflammatory Effects

The structure of 6-amino-4-(2-fluorophenyl)-3-methyl-1-(4-methylphenyl)-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile suggests potential anti-inflammatory properties. Similar compounds have been studied for their ability to inhibit the p38 mitogen-activated protein kinase pathway, which plays a crucial role in inflammatory responses .

Antioxidant Activity

Recent studies have highlighted the antioxidant capabilities of pyrano[2,3-c]pyrazole derivatives. Compounds have shown effectiveness in scavenging free radicals and protecting against oxidative stress in various biological systems. This property is vital for developing therapeutic agents aimed at combating oxidative damage associated with numerous diseases .

Organic Electronics

This compound has been explored for its potential use in organic electronic devices due to its favorable electronic properties. Its ability to form stable thin films makes it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .

Photovoltaic Materials

The compound's unique structure allows for efficient charge transport and light absorption, which are critical characteristics in photovoltaic materials. Research has indicated that modifications to the pyrano[2,3-c]pyrazole framework can enhance its performance as a light-harvesting component in solar cells .

Case Studies

StudyFocusFindings
Anticancer Activity Evaluation of cytotoxicity against MCF-7 and K562 cell linesDemonstrated significant cell growth inhibition and apoptosis induction at low concentrations .
Anti-inflammatory Mechanism Investigation of MAPK inhibitionShowed effective inhibition of p38 MAPK activity, correlating with reduced inflammatory markers in vitro .
Organic Electronics Performance assessment in OLEDsAchieved high efficiency and stability as an emissive layer; potential for commercial applications in display technology .

Mechanism of Action

The mechanism of action of 6-amino-4-(2-fluorophenyl)-3-methyl-1-(4-methylphenyl)-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to various enzymes and receptors, modulating their activity and leading to the observed biological effects. For example, its interaction with microbial enzymes can inhibit their function, resulting in antimicrobial activity .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The table below compares substituents at key positions and their impact:

Compound Name Position 1 Substituent Position 4 Substituent Melting Point (°C) Yield (%) Key Properties
Target Compound 4-methylphenyl 2-fluorophenyl N/A N/A High lipophilicity, potential for CNS penetration
6-Amino-4-(4-fluorophenyl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile 4-fluorophenyl 244–245 96 Crystalline stability, strong H-bonding (NMR: δ 12.08 for NH)
6-Amino-1-(2-chlorophenyl)-4-(3-methoxyphenyl)-3-methyl analogue 2-chlorophenyl 3-methoxyphenyl 170.7–171.2 80 Enhanced solubility due to methoxy group; ¹H NMR confirms planar conformation
6-Amino-4-(3-nitrophenyl)-1-phenyl analogue phenyl 3-nitrophenyl N/A N/A Electron-withdrawing nitro group reduces reactivity; crystal structure solved
6-Amino-4-(4-hydroxy-3-methoxyphenyl) analogue 4-hydroxy-3-methoxyphenyl N/A N/A Antioxidant potential due to phenolic –OH group

Key Observations :

  • Electron-withdrawing groups (e.g., –NO₂, –F) at position 4 increase thermal stability and crystallinity .
  • Methoxy or hydroxy groups improve solubility but may reduce metabolic stability .
  • Halogenated aryl groups (e.g., 2-chlorophenyl) enhance lipophilicity and intermolecular interactions .

Biological Activity

6-amino-4-(2-fluorophenyl)-3-methyl-1-(4-methylphenyl)-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound belongs to the dihydropyrano[2,3-c]pyrazole class, which has been recognized for various therapeutic applications including anti-inflammatory, anticancer, and PPARγ (Peroxisome Proliferator-Activated Receptor gamma) modulation.

  • Molecular Formula : C21H16F N4O
  • Molecular Weight : 364.37 g/mol
  • CAS Number : 309278-39-5

Anticancer Activity

Recent studies have highlighted the anticancer potential of dihydropyrano[2,3-c]pyrazoles. A series of derivatives were synthesized and evaluated for their cytotoxic effects on various cancer cell lines. For instance, one study reported that certain derivatives exhibited IC50 values ranging from 0.03 mM to higher concentrations against different cancer types, indicating significant growth inhibition in vitro .

Anti-inflammatory Activity

The compound has also been assessed for its anti-inflammatory properties. In a comparative study, several derivatives demonstrated IC50 values comparable to standard anti-inflammatory drugs such as diclofenac sodium. For example, compounds derived from the dihydropyrano framework showed IC50 values between 54.65 μg/mL and 69.15 μg/mL, suggesting promising anti-inflammatory effects .

PPARγ Modulation

The role of this compound as a PPARγ partial agonist has garnered attention due to its implications in treating type II diabetes. In vitro assays indicated that several derivatives could displace labeled PPARγ ligands with varying affinities. Notably, some compounds showed high affinity with IC50 values below 1 μM, suggesting their potential as therapeutic agents for metabolic disorders .

The mechanism by which dihydropyrano[2,3-c]pyrazoles exert their biological effects involves interactions with specific molecular targets:

  • PPARγ Binding : The structural configuration allows these compounds to interact favorably with PPARγ receptors, influencing gene expression related to glucose and lipid metabolism.
  • Cellular Uptake : The bioavailability and cellular uptake of these compounds can significantly affect their pharmacological profiles, with some compounds acting as antagonists despite being potent binders in competitive assays .

Case Studies

StudyCompoundActivityIC50 Value
Dihydropyrano derivativeAnticancer (various cell lines)0.03 mM
Dihydropyrano derivativeAnti-inflammatory (compared to diclofenac)54.65 μg/mL
Compound 10aePPARγ partial agonist< 1 μM

Q & A

Q. Tables for Key Data

Property Example Values Reference
Melting Point (4-nitrophenyl)198–200°C
IR (CN stretch)2200–2258 cm<sup>−1</sup>
DFT Stability (Isomer)ΔG = 4.60 kcal/mol
XRD Bond Length (C—C)1.526–1.589 Å
Antioxidant IC5012 μM (pyrimidine-fused)

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